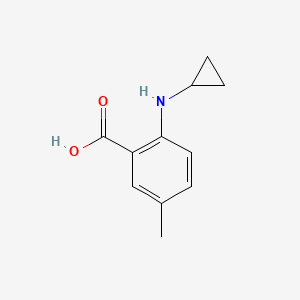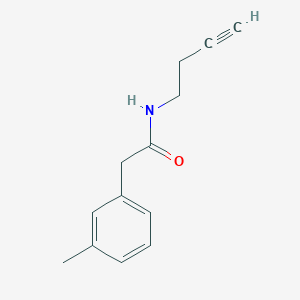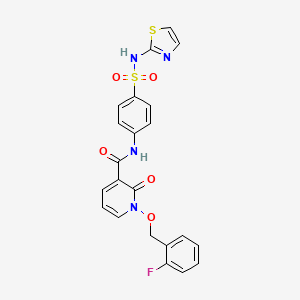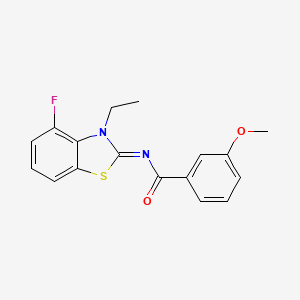
2-(Cyclopropylamino)-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(Cyclopropylamino)-5-methylbenzoic acid” is likely to be an organic compound due to the presence of a carboxylic acid group (-COOH), a cyclopropyl group (a three-membered carbon ring), an amino group (-NH2), and a methyl group (-CH3) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The cyclopropyl and amino groups are likely to be attached to the second carbon of the benzoic acid, while the methyl group is attached to the fifth carbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the amino group could participate in reactions such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar groups like the carboxylic acid and the amino group would likely make it soluble in polar solvents .科学的研究の応用
1. Asymmetric Syntheses of Non-Natural Amino Acid The compound is used in the asymmetric synthesis of non-natural amino acids. For instance, it has been used in the development of a self-sufficient bifunctional enzyme integrating reductive amination and coenzyme regeneration activities . This enzyme was successfully employed to synthesize (S)-cyclopropylglycine, a non-natural amino acid, with an improved reaction rate and a short bioconversion period .
Development of Anti-Inflammatory Drugs
The compound has potential applications in the development of anti-inflammatory drugs. Research has shown that methylation at the 2-amino moiety of a derivative of the compound resulted in an eleven-fold increase in the potency of the resulting derivative . This suggests that the compound could be used to develop potent anti-inflammatory agents .
Suzuki–Miyaura Cross-Coupling Reactions
The compound could potentially be used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, and the compound’s structure suggests it could be a suitable reagent .
Synthesis of Bioactive Peptides
The compound could be used in the synthesis of bioactive peptides. Non-natural amino acids, such as those that can be synthesized using this compound, have often been incorporated into various bioactive peptides, leading to improved bioavailability and metabolic stability .
5. Industrial Application in the Synthesis of (S)-Cyclopropylglycine The compound has been used in the industrial synthesis of (S)-cyclopropylglycine, which provides a chiral center and cyclopropyl fragment for the frequent synthesis of preclinical/clinical drug molecules .
Research in Medicinal Chemistry
Given its potential applications in the development of anti-inflammatory drugs and the synthesis of bioactive peptides, the compound is of significant interest in the field of medicinal chemistry .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(cyclopropylamino)-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-10(12-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNFWFORFDBBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)-5-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3-Methylphenyl)-1H-imidazol-2-yl]piperidine;dihydrochloride](/img/structure/B2512726.png)
![Ethyl 4-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B2512728.png)

![9-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2512730.png)

![(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine](/img/structure/B2512733.png)


![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)

![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)